molecular formula C43H62N6O10 B12770713 Cbz-Trp-Val-Sta-Ala-Sta-OH CAS No. 145031-47-6

Cbz-Trp-Val-Sta-Ala-Sta-OH

Cat. No.: B12770713
CAS No.: 145031-47-6
M. Wt: 823.0 g/mol
InChI Key: LGYGHBKRXYHDQJ-PLOKRZIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Trp-Val-Sta-Ala-Sta-OH is a synthetic peptide compound composed of the amino acids tryptophan (Trp), valine (Val), statine (Sta), and alanine (Ala), with a carboxybenzyl (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Trp-Val-Sta-Ala-Sta-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups using the carboxybenzyl (Cbz) group. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

Cbz-Trp-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Pd, LiAlH4, NaBH4

    Substitution: NaOCH3, NH3, RLi (organolithium reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Cbz-Trp-Val-Sta-Ala-Sta-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Trp-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or receptor .

Comparison with Similar Compounds

Properties

CAS No.

145031-47-6

Molecular Formula

C43H62N6O10

Molecular Weight

823.0 g/mol

IUPAC Name

(3S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid

InChI

InChI=1S/C43H62N6O10/c1-24(2)17-32(35(50)20-37(52)45-27(7)40(55)46-33(18-25(3)4)36(51)21-38(53)54)47-42(57)39(26(5)6)49-41(56)34(19-29-22-44-31-16-12-11-15-30(29)31)48-43(58)59-23-28-13-9-8-10-14-28/h8-16,22,24-27,32-36,39,44,50-51H,17-21,23H2,1-7H3,(H,45,52)(H,46,55)(H,47,57)(H,48,58)(H,49,56)(H,53,54)/t27-,32-,33?,34-,35-,36-,39-/m0/s1

InChI Key

LGYGHBKRXYHDQJ-PLOKRZIXSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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